molecular formula C18H19N3O2 B10925780 N,6-diethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N,6-diethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925780
M. Wt: 309.4 g/mol
InChI Key: WXAXYBVOAHYQQF-UHFFFAOYSA-N
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Description

N~4~,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a pyridine ring fused to an isoxazole ring, with various substituents such as ethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Pyridine Ring: The pyridine ring can be constructed via a condensation reaction involving a β-keto ester and an aldehyde, followed by cyclization.

    Coupling of the Rings: The isoxazole and pyridine rings are then fused together through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups are introduced through alkylation and arylation reactions.

Industrial Production Methods

Industrial production of N4,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N~4~,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of N4,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~4~,6-DIMETHYL-3-ETHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure with different substituents.

    N~4~,6-DIETHYL-3-METHYL-N~4~-TOLYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure with a tolyl group instead of a phenyl group.

Uniqueness

N~4~,6-DIETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenyl group, provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N,6-diethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-4-13-11-15(16-12(3)20-23-17(16)19-13)18(22)21(5-2)14-9-7-6-8-10-14/h6-11H,4-5H2,1-3H3

InChI Key

WXAXYBVOAHYQQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)N(CC)C3=CC=CC=C3

Origin of Product

United States

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